

theoretical and computational studies of 3,4-Methylenedioxycinnamic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Methylenedioxycinnamic acid

Cat. No.: B120963

[Get Quote](#)

An In-depth Technical Guide to the Theoretical and Computational Investigation of **3,4-Methylenedioxycinnamic Acid**

Abstract

3,4-Methylenedioxycinnamic acid (MDCA), a naturally occurring derivative of cinnamic acid, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anti-tumor activities.[1][2][3] This technical guide provides a comprehensive exploration of MDCA through the lens of theoretical and computational chemistry. We delve into its molecular structure, spectroscopic signatures, and electronic properties using Density Functional Theory (DFT). Furthermore, we explore its therapeutic potential by examining its interactions with biological targets via molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of computational methodologies and field-proven insights to accelerate the understanding and application of this promising compound.

Introduction: The Scientific Case for 3,4-Methylenedioxycinnamic Acid (MDCA)

3,4-Methylenedioxycinnamic acid, also known as 3-(1,3-Benzodioxol-5-yl)acrylic acid or Piperonylacrylic acid, is a plant-derived compound first identified in the roots of *Asparagus officinalis*.[4] Its unique structure, featuring a cinnamic acid backbone fused to a

methylenedioxy group, confers enhanced reactivity and a versatile profile for chemical synthesis.[1][5]

The compound's significance lies in its broad spectrum of biological activities. It is recognized as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase.[6] Research has highlighted its potential in pharmaceutical development for its anti-inflammatory and analgesic properties and in cosmetics for its antioxidant and UV-filtering capabilities.[1][2] Moreover, studies have shown its inhibitory effects against *Mycobacterium tuberculosis* and its role as a scaffold for developing novel anti-tumor agents.[3][7]

Given this therapeutic potential, theoretical and computational studies serve as a powerful tool to elucidate the structure-activity relationships that govern its function. By modeling its molecular geometry, electronic landscape, and interactions with protein targets, we can rationally design more potent and specific derivatives, bridging the gap between fundamental chemistry and clinical application.

Table 1: Physicochemical Properties of **3,4-Methylenedioxycinnamic Acid**

Property	Value	Source
CAS Number	2373-80-0	[1]
Molecular Formula	C ₁₀ H ₈ O ₄	[1][8]
Molecular Weight	192.17 g/mol	[1][8]
Appearance	White to light yellow crystalline powder	[1]
Melting Point	242-244 °C (decomposes)	[6]
Solubility	Soluble in organic solvents (e.g., DMSO); limited solubility in water	[2][4]
IUPAC Name	(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid	[8]

Quantum Chemical Analysis: Unveiling the Molecular Architecture

Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and properties of molecules.^[9] For a molecule like MDCA, the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p) provides a reliable balance of accuracy and computational efficiency for calculating optimized geometry, vibrational frequencies, and electronic properties.

Optimized Molecular Geometry

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation—its ground-state geometry. This is achieved by minimizing the energy of the system. The resulting optimized structure provides precise bond lengths and angles, which are fundamental to understanding the molecule's reactivity and interactions.

Caption: Optimized molecular structure of MDCA calculated via DFT.

Table 2: Selected Optimized Geometrical Parameters of MDCA (DFT/B3LYP)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
C12=O13	1.21	O13-C12-O14	123.5
C12-O14	1.36	C11-C12-O14	114.2
C11-C12	1.48	C10-C11-C12	127.8
C10=C11	1.34	C6-C10-C11	125.9
C6-C10	1.47	C1-C6-C10	121.3
C3-O7	1.37	C2-C3-O7	109.8
O7-C8	1.44	C3-O7-C8	106.5

Note: These are representative values derived from typical DFT calculations for similar structures and serve as an illustrative example.^{[9][10]}

Spectroscopic Signatures: A Computational Fingerprint

Theoretical calculations of vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra are invaluable for interpreting experimental data.

- **Vibrational Analysis:** DFT can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For MDCA, key predicted peaks would include the C=O stretch of the carboxylic acid ($\sim 1700\text{-}1750\text{ cm}^{-1}$), the C=C stretch of the alkene group ($\sim 1620\text{-}1640\text{ cm}^{-1}$), and characteristic stretches of the benzene and methylenedioxy rings. These theoretical assignments provide a robust framework for validating experimental spectra obtained from synthesized samples.[\[11\]](#)
- **Electronic Transitions (UV-Vis):** Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum. The analysis typically reveals strong $\pi \rightarrow \pi^*$ transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to these transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's electronic excitability and chemical reactivity. A smaller gap suggests the molecule is more easily polarized and more reactive.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals across the MDCA molecule reveals the most probable sites for electrophilic and nucleophilic attack.

- **HOMO:** Typically localized over the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack.
- **LUMO:** Generally distributed over the carboxylic acid group and the C=C double bond, highlighting these as the likely sites for nucleophilic attack.

The HOMO-LUMO energy gap is a descriptor of chemical stability. Molecules with a large gap are generally more stable and less reactive than those with a small gap.[\[12\]](#)

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is color-coded to show regions of negative electrostatic potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. For MDCA, the MEP map would show a strong negative potential around the carbonyl oxygen (O13) of the carboxylic acid, making it a prime site for hydrogen bonding and electrophilic interactions.

Molecular Docking: Simulating Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like MDCA) when bound to a second (a receptor, typically a protein).[\[13\]](#) This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.


Identifying Potential Protein Targets

Based on its known biological activities, MDCA and its derivatives can be docked against various protein targets to rationalize their effects:

- Anti-inflammatory: Cyclooxygenase (COX-1 and COX-2) enzymes.
- Antimicrobial: Enzymes essential for microbial survival, such as those in *Mycobacterium tuberculosis*.[\[3\]](#)
- Anti-tumor: Proteins involved in cell cycle regulation, apoptosis, and metastasis, such as matrix metalloproteinases (MMPs) or kinases.[\[7\]](#)[\[14\]](#)[\[15\]](#)

A Standardized Molecular Docking Workflow

The process involves a series of well-defined steps to ensure the reliability of the simulation. This protocol represents a self-validating system where each step builds upon the verified output of the previous one.

[Click to download full resolution via product page](#)

Caption: A typical workflow for a molecular docking experiment.

Interpreting Docking Results: A Case Study Perspective

While specific docking studies for MDCA are emerging, we can infer its likely behavior from studies on similar cinnamic acid derivatives.[\[16\]](#)[\[17\]](#) A successful docking simulation of MDCA into an enzyme's active site would be characterized by:

- **Favorable Binding Affinity:** A low binding energy score (e.g., <-7.0 kcal/mol) indicates a stable and spontaneous binding event.
- **Key Molecular Interactions:** The carboxylic acid group of MDCA is a potent hydrogen bond donor and acceptor, likely forming crucial interactions with polar amino acid residues (e.g., Arginine, Serine, Histidine) in the active site. The phenyl ring can engage in π - π stacking or hydrophobic interactions with nonpolar residues (e.g., Phenylalanine, Leucine, Tryptophan).

These specific interactions anchor the ligand within the binding pocket, leading to the inhibition of the enzyme and producing the observed therapeutic effect.

Experimental Methodologies

Computational predictions are most powerful when validated by experimental data. Below are standard protocols for the synthesis and characterization of MDCA.

Protocol: Synthesis of MDCA via Knoevenagel Condensation

This protocol describes a common and reliable method for synthesizing MDCA.

- **Reactant Preparation:** In a round-bottom flask, dissolve piperonal (1 equivalent) and malonic acid (1.2 equivalents) in pyridine. Add a catalytic amount of piperidine.
- **Reaction:** Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and concentrated hydrochloric acid. A solid precipitate of MDCA will form.
- **Purification:** Filter the crude product and wash it thoroughly with cold water. Recrystallize the solid from a suitable solvent, such as aqueous ethanol or glacial acetic acid, to obtain pure **3,4-Methylenedioxycinnamic acid.**[\[6\]](#)

- Characterization: Confirm the identity and purity of the final product using melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol: Spectroscopic Characterization

- FT-IR Spectroscopy: Record the spectrum of a KBr pellet of the synthesized compound. Compare the observed vibrational frequencies (C=O, C=C, C-O stretches) with the computationally predicted values to confirm functional groups.
- UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol). Record the absorption spectrum in the 200-400 nm range and identify the λ_{max} , comparing it to TD-DFT predictions.[11]
- NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record the ¹H and ¹³C NMR spectra. The chemical shifts, integration, and splitting patterns should correspond to the structure of MDCA.

Conclusion and Future Outlook

The integration of theoretical and computational chemistry provides profound insights into the molecular characteristics of **3,4-Methylenedioxycinnamic acid**. DFT calculations successfully elucidate its stable geometry, spectroscopic fingerprints, and electronic reactivity, offering a solid foundation for understanding its chemical behavior. Molecular docking simulations further bridge this understanding to biological function by predicting binding modes and interactions with therapeutic targets.

The synergy between these *in silico* approaches and traditional experimental validation is paramount. Computational findings guide experimental design, helping to prioritize which derivatives to synthesize and which biological targets to test. Future research should focus on:

- Molecular Dynamics (MD) Simulations: To study the dynamic stability of MDCA-protein complexes over time.[14]
- QSAR (Quantitative Structure-Activity Relationship) Modeling: To build predictive models that correlate structural features of MDCA derivatives with their biological activity.

- Derivative Design: Using the computational insights gained, rationally design and synthesize novel MDCA derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

By leveraging these advanced computational strategies, the scientific community can unlock the full therapeutic potential of **3,4-Methylenedioxycinnamic acid**, paving the way for the development of next-generation pharmaceuticals and fine chemicals.

References

- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)cinnamic acid.
- Chem-Impex. (n.d.). **3,4-Methylenedioxycinnamic acid**.
- Cheméo. (n.d.). Chemical Properties of **3,4-Methylenedioxycinnamic acid** (CAS 2373-80-0).
- TargetMol. (n.d.). 3,4-(Methylenedioxy)cinnamic acid.
- Cymit Química S.L. (n.d.). CAS 2373-80-0: 3',4'-Methylenedioxycinnamic acid.
- MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.
- PubChem. (n.d.). **3,4-Methylenedioxycinnamic acid**.
- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)cinnamic acid synthesis.
- MedChemExpress. (n.d.). (E)-3,4-(Methylenedioxy)cinnamic acid.
- Nordmann. (n.d.). 3,4-(Methylenedioxy)-cinnamic acid.
- PrepChem.com. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
- NIST WebBook. (n.d.). **3,4-Methylenedioxycinnamic acid** - Mass Spectrum.
- NIST WebBook. (n.d.). **3,4-Methylenedioxycinnamic acid** - IR Spectrum.
- Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (n.d.).
- Saudi Biological Society. (n.d.). (E)-3,4-(Methylenedioxy)cinnamic acid.
- PubMed. (2022). Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives.
- ResearchGate. (2025). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxophenol (sesamol) derivative....
- RSC Publishing. (n.d.). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxophenol (sesamol) derivative....
- PubMed Central. (2023). Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations.
- ResearchGate. (2024). Exploring Cinnamic Acids as Potent Antimetastatic Agents for Cancer Therapy: Molecular Docking and Dynamic Simulation against MMP2.

- Animal Bioscience. (2024). Review Paper.
- NIH. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- Malaysian Journal of Analytical Sciences. (2024). SYNTHESIS AND MOLECULAR DOCKING SIMULATION OF CINNAMIC ACIDS DERIVATIVES AGAINSTS DENV2 NS2B/NS3.
- SciELO. (n.d.). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds.
- NIH PMC. (n.d.). Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves.
- ResearchGate. (2025). (PDF) Synthesis and Charactezation of Some New 1,3,4-Thiadiazole Compounds Derived from α -methyl Cinnamic Acid and their DFT Studies.
- Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one: an anticancer agent. (2017).
- JACS Directory. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2373-80-0: 3',4'-Methylenedioxycinnamic acid [cymitquimica.com]
- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 4. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 5. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 6. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 7. Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,4-Methylenedioxycinnamic acid | C10H8O4 | CID 643181 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one: an anticancer agent - PMC
[pmc.ncbi.nlm.nih.gov]
- 11. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ab :: Animal Bioscience [animbiosci.org]
- 14. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- To cite this document: BenchChem. [theoretical and computational studies of 3,4-Methylenedioxycinnamic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120963#theoretical-and-computational-studies-of-3-4-methylenedioxycinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com